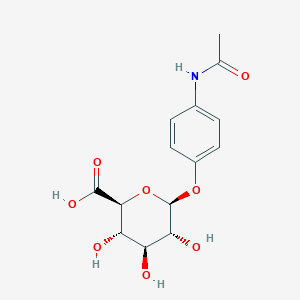
Carbamic acid, dicyclohexyldithio-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dicyclohexyldithio-, sodium salt is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a simple process and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of carbamic acid, dicyclohexyldithio-, sodium salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, it has been shown to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of carbamic acid, dicyclohexyldithio-, sodium salt is its ease of synthesis. This compound can be synthesized in a laboratory setting with ease and at a relatively low cost. In addition, it has been shown to have a wide range of therapeutic applications, making it a valuable compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types and should be used with caution in laboratory experiments.
Future Directions
There are several future directions for the study of carbamic acid, dicyclohexyldithio-, sodium salt. One potential direction is the development of new therapeutic applications for this compound. It has been shown to have promising results in the treatment of various diseases and could potentially be used in the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for therapeutic use. Finally, the development of new synthesis methods for this compound could lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesis Methods
Carbamic acid, dicyclohexyldithio-, sodium salt is synthesized through the reaction of carbon disulfide with sodium hydroxide and cyclohexylamine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of this compound is relatively simple and can be done in a laboratory setting with ease.
Scientific Research Applications
Carbamic acid, dicyclohexyldithio-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been used in the treatment of various infections. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Properties
| 16528-78-2 | |
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
sodium;N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C13H23NS2.Na/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,15,16);/q;+1/p-1 |
InChI Key |
ZNULMQROJUXSKX-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
| 16528-78-2 | |
synonyms |
SODIUMDICYCLOHEXYLDITHIOCARBAMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)

![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)





![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)


